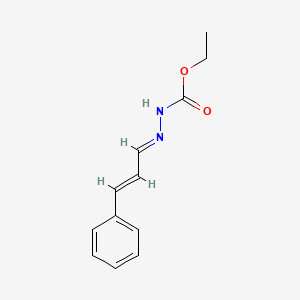
Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cinnamylideneamino)carbamic acid ethyl ester is a member of styrenes.
Scientific Research Applications
Synthesis of Arylazopyrazole Pyrimidone Compounds : Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate was used in synthesizing compounds with antimicrobial activity. This included the synthesis of benzene sulfonamide derivatives with potential antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Creation of New Quinazolines as Antimicrobial Agents : The compound played a role in the synthesis of new quinazolines, demonstrating significant antimicrobial activities. This research highlights its utility in developing potential therapeutic agents (Desai, Shihora, & Moradia, 2007).
Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate Derivatives : It was observed that amines and functionalized hydrazines, including Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate, reduce ethyl 3-phenylquinoxaline-2-carboxylate derivatives. This research provides insight into the reductive profiles of amines and chemoselectivity processes (Lima et al., 2008).
Synthesis of Pyrrolo Derivatives : The compound was used in synthesizing pyrrolo derivatives, indicating its role in creating complex organic compounds (Abdallah, 2002).
Development of Triazolones and Antimicrobial Screening : Research involved synthesizing novel compounds using Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate and evaluating their antimicrobial properties (Ünver et al., 2009).
Synthesis of Substituted Ethylidenehydrazinylidene-1,3-thiazol-4-ones : This research focused on synthesizing compounds with substantial antibacterial activity, particularly against Pseudomonas aeruginosa (Hassan et al., 2014).
Fluorescent Sensor for Zn(II) : The compound was used in synthesizing hydroxypyrazole-based ligands, acting as fluorescent sensors for zinc ions (Formica et al., 2018).
Synthesis of Pyrano[2,3-c]pyrazole Derivatives : Its application in synthesizing pyrano[2,3-c]pyrazole derivatives in the presence of nanosized magnesium oxide was studied, showing its utility in organic synthesis (Babaie & Sheibani, 2011).
properties
Product Name |
Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15)/b9-6+,13-10+ |
InChI Key |
GHFWPCYPKJTPCJ-DEKJKZHBSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C=C/C1=CC=CC=C1 |
SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)
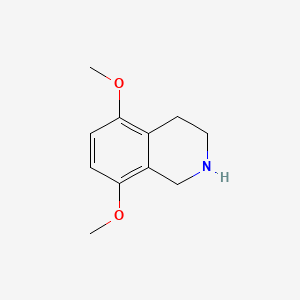
![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)
![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)
![1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide](/img/structure/B1226233.png)
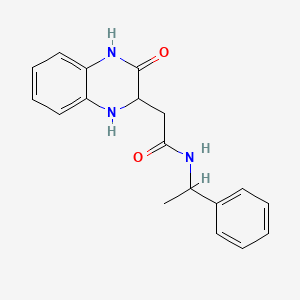
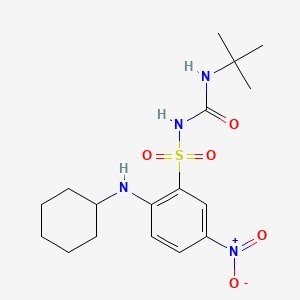
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
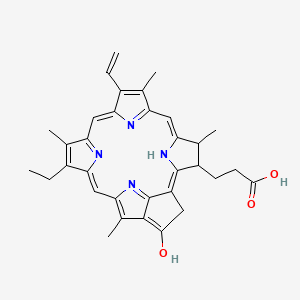

![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)